molecular formula C10H10F2OS B14065410 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14065410
M. Wt: 216.25 g/mol
InChI Key: NAIDBXNBUQTOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is a substituted propanone derivative featuring a difluoromethyl (-CF2H) group at the 2-position and a mercapto (-SH) group at the 3-position of the phenyl ring. This compound combines fluorinated and sulfur-containing moieties, which confer unique electronic and steric properties.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(14)9(7)10(11)12/h2-4,10,14H,5H2,1H3

InChI Key

NAIDBXNBUQTOJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)C(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity

Compound Name Substituents on Phenyl Ring Functional Groups Reactivity/Synthesis Notes Reference
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one 2-Cl, 4-Cl, 5-F α,β-unsaturated ketone Bromination at α,β positions; electrophilic addition favored
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-CH3 Brominated enone Dibromination followed by elimination; crystallizes from acetone
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one 2-CF2H, 3-SH Propanone, thiol Expected nucleophilic thiol reactivity; potential for disulfide bond formation

Key Differences :

  • Thiol vs. Halogen Reactivity : The mercapto group (-SH) enables distinct reactions (e.g., metal coordination, oxidation to disulfides) absent in halogenated analogs .

Comparison with Sulfur-Containing Derivatives

Table 2: Sulfur Functionality Impact

Compound Name Sulfur Group Position Biological/Physical Properties Reference
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Thiophene-S Enhanced π-conjugation; UV absorption at 320 nm
This compound Phenyl-SH Higher acidity (pKa ~8–10 for -SH) compared to hydroxyl (-OH, pKa ~10–12)

Key Differences :

  • Aromatic vs. Heteroaromatic Systems : Thiophene-containing analogs (e.g., ) exhibit extended conjugation, whereas the phenyl-thiol group in the target compound may prioritize hydrogen bonding or redox activity .

Comparison with Amino-Substituted Propanones

Table 3: Amino vs. Thiol Functional Groups

Compound Name Functional Group Chemical Behavior Reference
2-(Methylamino)-1-(3-methylphenyl)propan-1-one -NHCH3 Basic (pKa ~9–10); forms salts with acids
This compound -SH Acidic; participates in thiol-based catalysis or crosslinking

Key Differences :

  • Acid-Base Properties: The mercapto group’s acidity contrasts with the basicity of methylamino analogs, influencing solubility and interaction with biological targets .

Research Findings and Implications

  • Synthetic Challenges : Unlike halogenated analogs synthesized via electrophilic addition (e.g., bromine in chloroform ), the target compound likely requires protection of the thiol group during synthesis to prevent oxidation or side reactions.

Biological Activity

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃F₂OS, with a molar mass of approximately 272.32 g/mol. The presence of the difluoromethyl group enhances its chemical stability and reactivity, making it suitable for various biochemical applications.

Property Details
Molecular FormulaC₁₄H₁₃F₂OS
Molar Mass272.32 g/mol
Functional GroupsDifluoromethyl, Mercapto

The biological activity of this compound is primarily attributed to its mercapto group, which can form covalent bonds with thiol groups in proteins. This interaction can lead to modifications that affect protein function, making it a valuable tool in biochemical studies related to enzyme inhibition and protein modification.

Key Mechanisms:

  • Covalent Bond Formation : The mercapto group allows for the formation of disulfide bonds or modifications in protein structures.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by modifying active sites or altering substrate binding.

Biological Activity Studies

Recent research has highlighted the potential of this compound in various biological contexts:

  • Enzyme Interaction : Studies have shown that this compound can inhibit certain enzymes, suggesting potential therapeutic applications in drug development.
  • Cellular Signaling : The compound may influence cellular signaling pathways due to its ability to interact with key proteins involved in these processes.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry demonstrated that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
  • Protein Modification Research : Research indicated that this compound could modify thiol-containing proteins, affecting their function and leading to altered cellular responses .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-oneDifluoromethyl & mercapto groupsPotential enzyme inhibitor
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)Chloro group instead of mercaptoDifferent reactivity profile
1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-oneDifluoromethyl at different positionVariation in biological activity

The comparative analysis reveals that while all these compounds share similar structural components, their distinct functional groups lead to varying biological activities and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.